(S)-4-Amino-6-((1-(6-fluoro-1-(5-fluoropyridin-3-yl)-1H-benzo[d]imidazol-2-yl)ethyl)amino)pyrimidine-5-carbonitrile (S)-4-Amino-6-((1-(6-fluoro-1-(5-fluoropyridin-3-yl)-1H-benzo[d]imidazol-2-yl)ethyl)amino)pyrimidine-5-carbonitrile AM-9635 is a potent and selective PI3Kδ inhibitor. AM-9635 showes good cellular potency (in vitro pAKT IC50 = 4.2 nM ). AM-96352 inhibits KLH-specific IgG and IgM in a dosedependent manner AM-9635 is well tolerated at all doses and exhibits significantly reduced IgG and IgM specific antibodies . PI3Kα and PI3Kβ are ubiquitously expressed and play a role in cell growth, division, and survival.
Brand Name: Vulcanchem
CAS No.: 1338483-10-5
VCID: VC0518299
InChI: InChI=1S/C19H14F2N8/c1-10(27-18-14(6-22)17(23)25-9-26-18)19-28-15-3-2-11(20)5-16(15)29(19)13-4-12(21)7-24-8-13/h2-5,7-10H,1H3,(H3,23,25,26,27)/t10-/m0/s1
SMILES: CC(C1=NC2=C(N1C3=CC(=CN=C3)F)C=C(C=C2)F)NC4=NC=NC(=C4C#N)N
Molecular Formula: 392.3738
Molecular Weight: 0.0

(S)-4-Amino-6-((1-(6-fluoro-1-(5-fluoropyridin-3-yl)-1H-benzo[d]imidazol-2-yl)ethyl)amino)pyrimidine-5-carbonitrile

CAS No.: 1338483-10-5

Cat. No.: VC0518299

Molecular Formula: 392.3738

Molecular Weight: 0.0

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

(S)-4-Amino-6-((1-(6-fluoro-1-(5-fluoropyridin-3-yl)-1H-benzo[d]imidazol-2-yl)ethyl)amino)pyrimidine-5-carbonitrile - 1338483-10-5

Specification

CAS No. 1338483-10-5
Molecular Formula 392.3738
Molecular Weight 0.0
IUPAC Name 4-amino-6-[[(1S)-1-[6-fluoro-1-(5-fluoropyridin-3-yl)benzimidazol-2-yl]ethyl]amino]pyrimidine-5-carbonitrile
Standard InChI InChI=1S/C19H14F2N8/c1-10(27-18-14(6-22)17(23)25-9-26-18)19-28-15-3-2-11(20)5-16(15)29(19)13-4-12(21)7-24-8-13/h2-5,7-10H,1H3,(H3,23,25,26,27)/t10-/m0/s1
Standard InChI Key QLWGSXWLXIBFPF-JTQLQIEISA-N
SMILES CC(C1=NC2=C(N1C3=CC(=CN=C3)F)C=C(C=C2)F)NC4=NC=NC(=C4C#N)N
Appearance Solid powder

Introduction

Chemical Identity and Structure

(S)-4-Amino-6-((1-(6-fluoro-1-(5-fluoropyridin-3-yl)-1H-benzo[d]imidazol-2-yl)ethyl)amino)pyrimidine-5-carbonitrile (AM-9635) belongs to the benzimidazole class of compounds developed by Amgen Inc. as part of their research into selective PI3Kδ inhibitors . The compound features a chiral center with an S-configuration at the ethyl carbon connecting the benzimidazole and pyrimidine portions of the molecule.

The structural characteristics of AM-9635 include:

PropertyValue
CAS Number1338483-10-5
Molecular FormulaC19H14F2N8
Molecular Weight392.3738
IUPAC Name4-amino-6-[[(1S)-1-[6-fluoro-1-(5-fluoropyridin-3-yl)benzimidazol-2-yl]ethyl]amino]pyrimidine-5-carbonitrile
Key Structural FeaturesBenzimidazole core, fluoropyridinyl substituent, pyrimidine-carbonitrile moiety
Chemical DescriptorsTwo fluorine atoms (one on benzimidazole, one on pyridine ring)
StereochemistryS-configuration at the ethyl carbon

The compound's chemical structure incorporates strategic functional groups that contribute to its potency and selectivity for the PI3Kδ isoform . The benzimidazole bicycle forms the core scaffold of the molecule, while the fluorine substituents likely enhance binding affinity and metabolic stability .

Development and Historical Context

AM-9635 emerged from Amgen's lead optimization efforts to discover orally bioavailable PI3Kδ inhibitors with improved pharmacokinetic properties . The development was reported alongside another compound, AM-8508, with both molecules sharing a benzimidazole bicycle as their core structural element .

The development process involved systematic optimization of the molecular scaffold to enhance:

  • Potency against PI3Kδ

  • Selectivity over other PI3K isoforms

  • Cellular activity in relevant immunological assays

  • Pharmacokinetic properties suitable for oral administration

Published in the Journal of Medicinal Chemistry in 2016, the research describing AM-9635 represents a significant advancement in the field of selective PI3Kδ inhibitor development . The compound was designed specifically to target inflammatory disorders by modulating B cell functions through selective inhibition of the delta isoform of phosphoinositide-3-kinase .

Mechanism of Action and Pharmacology

PI3Kδ Signaling Pathway

PI3Kδ belongs to the Class I family of lipid kinases responsible for generating phosphatidylinositol-3,4,5-trisphosphate (PIP3), an important second messenger in cellular signaling pathways . Unlike the more ubiquitously expressed PI3Kα and PI3Kβ isoforms that play roles in cell growth, division, and survival, PI3Kδ is predominantly expressed in leukocytes and is particularly important for B cell development and function .

The PI3Kδ signaling cascade involves:

  • Activation of the kinase following B cell receptor (BCR) engagement

  • Generation of PIP3 at the plasma membrane

  • Recruitment and activation of downstream effectors like AKT

  • Initiation of signaling events critical for B cell activation, proliferation, and antibody production

Inhibitory Activity

AM-9635 functions as a potent and selective ATP-competitive inhibitor of PI3Kδ. The compound demonstrates excellent potency against PI3Kδ with an in vitro pAKT IC50 value of 4.2 nM. This translates to effective inhibition of B cell receptor-mediated AKT phosphorylation in PI3Kδ-dependent cell-based assays .

The selectivity profile of AM-9635 distinguishes it from earlier PI3K inhibitors:

PI3K IsoformRelative Selectivity
PI3KδPrimary target (IC50 = 4.2 nM for pAKT)
PI3KαSignificantly less active
PI3KβSignificantly less active
PI3KγSignificantly less active
mTORMinimal cross-reactivity

This selective inhibition profile makes AM-9635 particularly valuable for targeting B cell-mediated inflammatory responses while minimizing potential off-target effects associated with inhibition of other PI3K isoforms .

Pharmacokinetic Properties

AM-9635 was designed to overcome pharmacokinetic limitations of earlier PI3Kδ inhibitors. The compound demonstrates favorable properties that contribute to its in vivo efficacy:

  • Good oral bioavailability, allowing for convenient administration

  • Improved unbound drug concentration in plasma

  • Lower unbound clearance compared to earlier compounds in this class

  • Ability to achieve effective tissue concentrations at doses that correspond with in vitro potency

These pharmacokinetic advantages allow AM-9635 to effectively modulate its target in vivo at concentrations consistent with its cellular potency, a critical requirement for translating in vitro activity to in vivo efficacy .

Preclinical Efficacy Studies

In Vitro Studies

AM-9635 has demonstrated consistent and potent inhibition of PI3Kδ-mediated B cell functions across multiple species, including human, rat, and mouse models . Key findings from in vitro studies include:

  • Potent inhibition of BCR-mediated AKT phosphorylation, a proximal marker of PI3Kδ activity

  • Suppression of B cell activation markers (CD69/CD86)

  • Inhibition of B cell proliferation

  • Dose-dependent reduction in antibody production

In Vivo Efficacy

A particularly significant demonstration of AM-9635's in vivo efficacy comes from studies using the Keyhole Limpet Hemocyanin (KLH) immunization model in rats. In this study:

  • Animals were treated with varying doses of AM-9635

  • Following KLH immunization, antigen-specific antibody responses were measured

  • AM-9635 demonstrated dose-dependent inhibition of KLH-specific IgG and IgM formation

  • The compound was well-tolerated at all tested doses

  • Effective inhibition correlated with drug exposure levels consistent with pharmacokinetic predictions

These findings confirm that the blockade of PI3Kδ activity by AM-9635 effectively suppresses antigen-specific antibody responses in vivo, supporting its potential utility in B cell-mediated inflammatory and autoimmune conditions .

Comparative Analysis with Other PI3Kδ Inhibitors

The development of AM-9635 represents part of a broader effort to create selective PI3Kδ inhibitors for inflammatory disorders. Several approaches have been pursued in this therapeutic area:

Compound/ApproachKey CharacteristicsRelative Advantages/Disadvantages
AM-9635Benzimidazole-based, highly selective PI3Kδ inhibitorHigh selectivity, good oral bioavailability, well-tolerated in preclinical models
AM-8508Related benzimidazole compoundSimilar selectivity profile to AM-9635, companion compound in development program
Dual PI3Kγ/δ inhibitors (e.g., IPI-145)Target both PI3Kγ and PI3Kδ isoformsBroader immunomodulatory effects, but potentially increased risk of adverse effects
Quinazoline-based inhibitorsAlternative scaffold approachDifferent physiochemical properties, pharmacokinetic advantages in some contexts

While compounds like IPI-145 have shown efficacy in related pharmacodynamic models and have progressed to clinical trials, the high selectivity of AM-9635 for PI3Kδ potentially offers advantages in terms of safety profile and targeting precision .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator